Amino-PEG9-Amine

Übersicht

Beschreibung

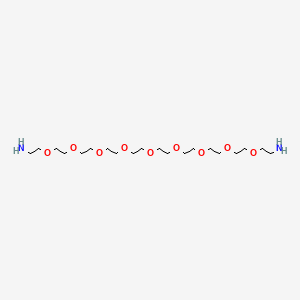

Amino-PEG9-Amine, also known as 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diamine, is a polyethylene glycol (PEG) derivative. This compound features nine ethylene glycol units and amine groups at both ends of its structure. It is a colorless, transparent liquid that is soluble in water and various organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG9-Amine typically involves the activation of polyethylene glycol followed by its reaction with compounds containing amine functional groups. One common method is the reaction of activated PEG with ethylenediamine under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar activation and reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Amino-PEG9-Amine undergoes various chemical reactions, including:

Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Coupling Reactions: It can form amide bonds with carboxylic acids or their derivatives.

Oxidation and Reduction: The amine groups can be oxidized to form nitroso or nitro compounds, and reduced to form secondary or tertiary amines

Common Reagents and Conditions:

Substitution Reactions: Reagents such as acyl chlorides, anhydrides, or activated esters are commonly used.

Coupling Reactions: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often employed.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used

Major Products:

Substitution Reactions: Formation of substituted amines or amides.

Coupling Reactions: Formation of amide-linked conjugates.

Oxidation and Reduction: Formation of nitroso, nitro, or secondary/tertiary amines

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Weight : Approximately 450 g/mol

- Solubility : Highly soluble in water and organic solvents

- Functional Groups : Contains primary amines for conjugation reactions

The structure of Amino-PEG9-Amine allows for versatile modifications and conjugations with biomolecules such as proteins and peptides, enhancing their functionality and stability.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Bioconjugation

This compound serves as a linker in the synthesis of various bioconjugates, including:

- Antibody-Drug Conjugates (ADCs) : By attaching cytotoxic drugs to antibodies via this compound, researchers can enhance the specificity and efficacy of cancer therapies. For instance, a recent study demonstrated that ADCs synthesized using this compound showed improved tumor targeting and reduced systemic toxicity compared to conventional therapies.

- Proteolysis Targeting Chimeras (PROTACs) : this compound is utilized to create bifunctional molecules that selectively target and degrade specific proteins. In vitro assays have shown that PROTACs incorporating this compound led to significant degradation of target proteins in cancer cell lines.

Drug Delivery Systems

This compound is employed in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents:

- Enhanced Solubility : The incorporation of this compound can significantly increase the water solubility of drugs, improving their bioavailability.

- Extended Circulating Half-Life : PEGylation with this compound has been shown to prolong the half-life of therapeutic proteins. For example, PEGylated interferon alfa exhibited an increase in half-life from 9 hours to 77 hours due to the presence of PEG linkers.

Cell Culture Applications

In biological research, this compound is used to modify surfaces of substrates or microcarriers, promoting:

- Cell Adhesion : Enhancing the attachment of cells in culture.

- Cell Proliferation and Differentiation : Supporting various cell types' growth and function through improved surface interactions.

Tissue Engineering

The compound is applied in designing biocompatible coatings, scaffolds, and matrices for tissue engineering applications. Its hydrophilic nature aids in creating environments conducive to cell growth and tissue regeneration.

Case Study 1: Synthesis of Antibody-Drug Conjugates

A study detailed the synthesis of an ADC using this compound as a linker. The process involved:

- Conjugation with Antibody: The amino group reacted with a maleimide-functionalized antibody.

- Drug Attachment: A cytotoxic agent was linked to the other end of the PEG chain.

The resulting ADC demonstrated enhanced tumor targeting capabilities compared to traditional therapies.

Case Study 2: Development of PROTACs

Research focused on developing PROTACs utilizing this compound highlighted:

- Linker Efficiency: The compound facilitated effective binding between E3 ligase and target proteins.

- Biological Activity Assessment: In vitro assays confirmed significant degradation of target proteins within cancer cell lines.

Wirkmechanismus

Amino-PEG9-Amine acts as a PEG-based linker in various applications. In the context of PROTACs, it joins two essential ligands to facilitate the formation of PROTAC molecules, enabling selective protein degradation via the ubiquitin-proteasome system within cells . The amine groups at both ends of the molecule allow for versatile conjugation with other molecules, enhancing its functionality in different applications .

Vergleich Mit ähnlichen Verbindungen

Amino-PEG4-Amine: Contains four ethylene glycol units and amine groups at both ends.

Amino-PEG6-Amine: Contains six ethylene glycol units and amine groups at both ends.

Amino-PEG12-Amine: Contains twelve ethylene glycol units and amine groups at both ends

Uniqueness: Amino-PEG9-Amine is unique due to its specific length of nine ethylene glycol units, which provides an optimal balance between flexibility and functionality. This length allows for efficient conjugation and modification while maintaining biocompatibility and solubility .

Biologische Aktivität

Amino-PEG9-amine is a polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery systems. Its unique properties, including solubility, biocompatibility, and ability to modify biomolecules, make it an essential compound in pharmaceutical and biomedical research. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its PEG backbone with an amino group at one end. This structure allows for versatile modifications and conjugations with various biomolecules such as proteins, peptides, and small molecules.

- Molecular Weight : Approximately 450 g/mol

- Solubility : Highly soluble in water and organic solvents

- Functional Groups : Primary amine for conjugation reactions

1. Bioconjugation Applications

This compound serves as a linker in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). These applications leverage the compound's ability to enhance the pharmacokinetics of therapeutic agents.

- ADCs : By attaching drugs to antibodies via this compound, researchers can improve the specificity and efficacy of cancer therapies.

- PROTACs : This compound is used to create bifunctional molecules that can selectively target and degrade specific proteins within cells.

2. Impact on Pharmacokinetics

The incorporation of PEG moieties, such as this compound, into drug formulations can significantly alter their pharmacokinetic profiles. For instance, PEGylation has been shown to:

- Increase the circulating half-life of therapeutic proteins.

- Reduce immunogenicity by shielding the drug from immune recognition.

In a study involving interferon alfa, PEGylation extended its half-life from 9 hours to 77 hours, demonstrating the potential benefits of using PEG linkers like this compound in therapeutic applications .

Case Study 1: Synthesis of Antibody-Drug Conjugates

A recent study detailed the synthesis of an ADC using this compound as a linker. The process involved:

- Conjugation with Antibody : The amino group of this compound was reacted with a maleimide-functionalized antibody.

- Drug Attachment : A cytotoxic agent was then linked to the other end of the PEG chain.

The resulting ADC showed enhanced tumor targeting and reduced systemic toxicity compared to conventional therapies .

Case Study 2: Development of PROTACs

In another research effort, this compound was utilized in developing PROTACs aimed at degrading specific oncogenic proteins. The study highlighted:

- Linker Efficiency : The compound's ability to facilitate effective binding between E3 ligase and target proteins.

- Biological Activity Assessment : In vitro assays demonstrated that PROTACs incorporating this compound led to significant degradation of target proteins in cancer cell lines .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other PEG linkers:

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYRXJJAEDMZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.